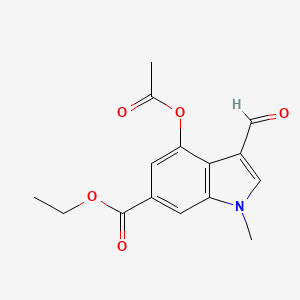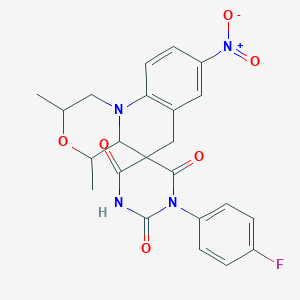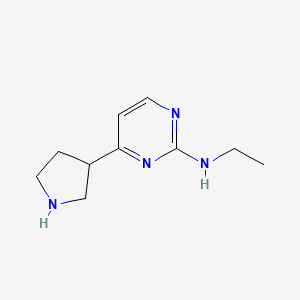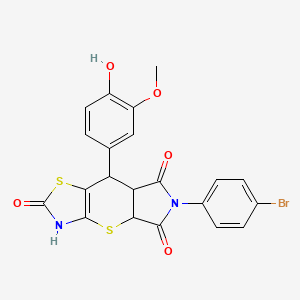![molecular formula C10H10N2O2 B15174560 2-{Pyrazolo[1,5-a]pyridin-3-yl}propanoic acid](/img/structure/B15174560.png)
2-{Pyrazolo[1,5-a]pyridin-3-yl}propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{Pyrazolo[1,5-a]pyridin-3-yl}propanoic acid is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Pyrazolo[1,5-a]pyridin-3-yl}propanoic acid typically involves the cycloaddition of pyridine N-imine with alkynes, followed by condensation with hydrazine . This method provides a concise route to the desired compound with good yields. The reaction conditions often include the use of catalysts such as iron(III) nitrate nonahydrate (Fe(NO3)3·9H2O) to enhance the reactivity of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its high quality for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-{Pyrazolo[1,5-a]pyridin-3-yl}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different reduced derivatives. Substitution reactions can result in a variety of substituted pyrazolo[1,5-a]pyridine derivatives.
Applications De Recherche Scientifique
2-{Pyrazolo[1,5-a]pyridin-3-yl}propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological processes and as a potential bioactive molecule.
Mécanisme D'action
The mechanism of action of 2-{Pyrazolo[1,5-a]pyridin-3-yl}propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with nucleic acids, affecting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Pyridyl)propanoic acid: Similar in structure but lacks the pyrazolo[1,5-a]pyridine core.
2-Pyridinepropanoic acid: Another related compound with a pyridine ring but without the fused pyrazole ring.
Pyrazolo[1,5-a]pyrimidines: Compounds with a similar pyrazolo[1,5-a] core but fused with a pyrimidine ring instead of a pyridine ring.
Uniqueness
2-{Pyrazolo[1,5-a]pyridin-3-yl}propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both pyrazole and pyridine rings in a fused system enhances its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H10N2O2 |
|---|---|
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
2-pyrazolo[1,5-a]pyridin-3-ylpropanoic acid |
InChI |
InChI=1S/C10H10N2O2/c1-7(10(13)14)8-6-11-12-5-3-2-4-9(8)12/h2-7H,1H3,(H,13,14) |
Clé InChI |
AETMHPVBRZPYSL-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C2C=CC=CN2N=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aR,6aS)-5-[2-(3,4-dimethoxyphenyl)ethyl]-5'-fluoro-1-(2-methylpropyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B15174481.png)
![2-{[(1R)-1-(4-Methoxyphenyl)but-3-en-1-yl]amino}phenol](/img/structure/B15174484.png)




![Methyl 3-[({5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluorophenyl}carbonyl)amino]benzoate](/img/structure/B15174518.png)
![2-[4-(1,3,4-oxadiazol-2-yl)phenyl]-1H-benzimidazole-4-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B15174520.png)

![[Dimethyl(prop-2-enyl)silyl] pentanoate](/img/structure/B15174527.png)

![N-(5-bromo-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N'-[(1-ethylpyrrolidin-2-yl)methyl]ethanediamide](/img/structure/B15174534.png)
![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carbaldehyde](/img/structure/B15174537.png)

